4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZPTBQXMCKODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Summary
| Step | Reaction Type | Key Reagents and Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Glycine ethyl ester, halogenated reagent, triethylamine | Compound 1 | Formation of halogenated intermediate |
| 2 | Michael addition (closed-loop) | Compound 1, ethyl acrylate, lithium tert-butoxide | Compound 2 | Ring formation step |
| 3 | Nucleophilic substitution | Compound 2 | Compound 3 | Introduction of substituents |
| 4 | Palladium-catalyzed coupling | Compound 3, vinyl boron anhydride pyridine complex, Pd(OAc)2, K2CO3, N2 atmosphere | Compound 4 | Formation of C-C bond to introduce aryl group |
| 5 | Catalytic hydrogenation | Compound 4, triethylamine, Ru(II) complex, methanol, H2, 66°C, 4-6 h | Compound 5 | Reduction step to saturate double bonds |
| 6 | Hydrolysis and deprotection | Compound 5, NaOH solution, acidification (pH 2-4), extraction | Target compound (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid | Final product with high chiral purity |
Detailed Notes on Key Steps
Nucleophilic substitution (Step 1): Glycine ethyl ester reacts with a halogenated reagent under basic conditions (triethylamine) to form a halogenated intermediate. This step sets the stage for ring closure.
Michael addition (Step 2): Lithium tert-butoxide promotes a closed-loop Michael addition with ethyl acrylate, forming the pyrrolidine ring with the ester functionality.
Coupling reaction (Step 4): The use of palladium acetate and vinyl boron anhydride pyridine complex under nitrogen atmosphere enables the introduction of the 4-ethylphenyl substituent via a coupling reaction, crucial for the aryl group incorporation.
Catalytic hydrogenation (Step 5): Ruthenium(II) complex catalyzes hydrogenation in methanol at elevated temperature, reducing unsaturated bonds to yield a saturated pyrrolidine ring.
Hydrolysis and deprotection (Step 6): Sodium hydroxide hydrolyzes ester groups, and acidification facilitates deprotection to yield the free carboxylic acid with high enantiomeric excess.
Advantages of This Method
High yield and chiral purity of the target compound.
Mild reaction conditions and simple purification steps.
Use of readily available raw materials.
Cost-effective and scalable for industrial application.
Alternative Synthetic Strategies: C-H Activation and Arylation
Recent research explores C-H activation and arylation strategies for related pyrrolidine-3-carboxylic acid derivatives, which can be adapted for 4-(4-ethylphenyl) derivatives.
C-H Activation-Arylation Approach
Starting from suitably protected pyrrolidine derivatives, C-H activation allows direct arylation at specific positions using aryl iodides under palladium catalysis.
This method has been demonstrated with various aryl iodides to introduce substituents such as 4-ethylphenyl groups.
Challenges include moderate yields (e.g., 36-61%) and multiple steps involving protection, epimerization, and hydrolysis.
Example Reaction Sequence
| Step | Description | Yield (%) | Notes |
|---|---|---|---|
| C-H Activation Arylation | Reaction of pyrrolidine intermediate with aryl iodide | 36-61 | Pd-catalyzed, regioselective arylation |
| Epimerization & Hydrolysis | Stereochemical adjustment and functional group conversion | Variable | Required for obtaining desired stereochemistry |
| Final Deprotection | Removal of protecting groups | 14-39 | Purification by preparative HPLC |
This approach is valuable for structural diversification but may be less straightforward than the stepwise method described in the patent.
Comparative Summary of Preparation Methods
| Method | Key Features | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise synthesis via nucleophilic substitution, coupling, hydrogenation (Patent CN111072543B) | Multi-step, well-defined intermediates | High yield, high chiral purity | Scalable, cost-effective, mild conditions | Requires multiple steps |
| C-H Activation and Arylation | Direct arylation on pyrrolidine scaffold | Moderate yields (14-61%) | Enables structural diversification | Complex, multiple protection steps |
| Organocatalytic asymmetric Michael addition | Rapid, enantioselective synthesis of pyrrolidines | High enantiomeric excess (up to 97% ee) | Short synthesis, high stereoselectivity | Needs adaptation for aryl substituents |
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as pyrrolidone or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation: Pyrrolidone derivatives, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily explored for its role as an intermediate in the synthesis of pharmaceuticals. It has potential applications in:
- Analgesics : Enhancing pain management therapies.
- Anti-inflammatory Drugs : Development of medications targeting inflammatory pathways .
Neuroscience Research
Research indicates that 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid may interact with neurotransmitter systems, suggesting its utility in:
- Investigating mechanisms underlying neurological disorders such as depression and anxiety.
- Developing novel treatments that target specific receptor pathways .
Analytical Chemistry
The compound is utilized as a standard in chromatographic techniques, facilitating:
- Accurate measurement and analysis of complex mixtures in drug formulations.
- Quantification of related substances in biological samples, contributing to drug safety assessments .
Biological Interaction Studies
Preliminary studies suggest that 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid may influence neurotransmitter pathways. However, comprehensive interaction profiles are still needed to fully elucidate its biological implications.
Case Study 1: Pharmaceutical Development
In a study focusing on the synthesis of analgesics, researchers utilized 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid as a precursor to develop compounds with enhanced efficacy and reduced side effects. The modifications led to improved binding affinity to target receptors associated with pain modulation.
Case Study 2: Neuroscience Insights
A research team investigated the effects of this compound on neurotransmitter release in animal models. The findings indicated that it could modulate serotonin levels, offering insights into potential treatments for mood disorders.
Mechanism of Action
The mechanism by which 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
a) Electron-Donating vs. Electron-Withdrawing Groups
- 4-Methoxyphenyl Derivatives (e.g., ABT-627): ABT-627 ([2R,3R,4S]-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid) demonstrates high ETA receptor selectivity due to the electron-donating methoxy group, which enhances aromatic π-π interactions with hydrophobic receptor pockets .
- Halogenated Derivatives (e.g., 4-Fluorophenyl or 4-Chlorophenyl): Compounds like 1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CymitQuimica) and (+/-)-trans-4-(4-chloro-phenyl)-pyrrolidine-3-carboxylic acid introduce electron-withdrawing halogens.
b) Steric and Conformational Effects
3,5-Dimethoxyphenyl Derivatives :
Piperidine Hybrids (e.g., 1-[1-(4-Ethylphenyl)-5-oxo-pyrrolidine-3-carbonyl]piperidine-4-carboxylic acid):
Pharmacological and Physicochemical Profiles
Key Observations:
- Receptor Selectivity: The ethyl group in the target compound may offer a "balanced" ETA/ETB antagonism, akin to fluorinated analogs in , which achieve sub-nanomolar affinity for both receptors .
- Synthetic Feasibility : Crude yields for analogs range from 45% (ureido derivatives) to 76% (dimethoxyphenyl derivatives), suggesting that substituent complexity impacts synthesis efficiency .
- Bioavailability : Ethyl’s moderate lipophilicity may enhance oral absorption compared to polar methoxy or halogenated derivatives, though specific data for the target compound is lacking .
Structural Modifications and Activity Trends
- Ureido and Sulfonamide Additions :
- Ketone vs.
Biological Activity
Overview
4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid is a compound characterized by its unique pyrrolidine structure, which includes a carboxylic acid functional group and an ethyl-substituted phenyl group. Its molecular formula is C18H25NO4, with a molecular weight of approximately 319.4 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Synthesis
The compound features a chiral center, which suggests potential applications in asymmetric catalysis. The synthesis typically involves cyclization reactions starting from amino acids or their derivatives, followed by Friedel-Crafts alkylation to introduce the ethylphenyl group. Various synthetic routes can be employed to optimize yield and purity, including continuous flow chemistry techniques .
Interaction with Biological Systems
Preliminary studies indicate that 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid may influence neurotransmitter pathways. However, comprehensive studies are necessary to elucidate its full biological implications, including receptor binding and enzyme inhibition profiles .
Potential Mechanisms of Action:
- Antimicrobial Activity: The compound may disrupt bacterial cell walls or interfere with enzymatic functions in microorganisms.
- Anti-inflammatory Effects: Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(p-Tolyl)pyrrolidine-3-carboxylic acid | C12H15NO2 | Methyl group substitution on phenyl ring |
| 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid | C13H17NO2 | Methoxy group providing different electronic properties |
| 4-(Phenyl)pyrrolidine-3-carboxylic acid | C13H15NO2 | Unsubstituted phenyl ring |
These comparisons highlight how variations in substituents can significantly influence biological activity and chemical reactivity, making them valuable subjects for further research .
Anti-inflammatory Activity
In related research, pyrrolidine derivatives have been shown to exhibit significant anti-inflammatory properties. For example, compounds similar to 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid were tested for their ability to inhibit COX enzymes. The IC50 values for certain derivatives indicated comparable potency to established anti-inflammatory drugs like celecoxib .
Antimicrobial Studies
Recent studies have identified nitrogen heterocycles as promising candidates for antibacterial agents. Compounds with similar structural motifs demonstrated effective activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported as low as 3.125 μg/mL against Staphylococcus aureus, suggesting potential therapeutic applications for derivatives of 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid in treating infections .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid. Key areas for future investigation include:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
- In vivo studies to evaluate therapeutic efficacy and safety.
- Exploration of structure-activity relationships (SAR) to optimize the compound's biological properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 4-ethylbenzaldehyde with a pyrrolidine precursor (e.g., proline derivatives) under acidic or basic conditions.
- Cyclization : Using catalysts like palladium or copper to facilitate ring closure .
- Functionalization : Introducing the carboxylic acid group via oxidation of a primary alcohol or hydrolysis of a nitrile intermediate.
- Solvent Systems : Common solvents include dimethylformamide (DMF) or toluene, optimized for reaction efficiency .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- IR Spectroscopy : Confirm carboxylate C=O stretching (~1700 cm⁻¹) and pyrrolidine N-H bending (~3300 cm⁻¹) .
- NMR :
- ¹H NMR : Identify ethylphenyl protons (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) and pyrrolidine ring protons (δ 3.0–3.5 ppm) .
- ¹³C NMR : Carboxylic acid carbon at ~175 ppm, aromatic carbons at ~125–140 ppm .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the molecular weight (e.g., 219.27 g/mol).
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
- Waste Disposal : Neutralize acidic residues before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Cu(I) salts to enhance cyclization efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve solubility of intermediates .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
- Example Data :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd/C | DMF | 78 |
| Cu(I)Br | Toluene | 65 |
Q. How to resolve contradictions in NMR data due to stereochemical complexity?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers .
- 2D NMR (COSY, NOESY) : Map coupling between pyrrolidine protons to confirm stereochemistry .
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian software) .
Q. What strategies are used to study structure-activity relationships (SAR) for biological activity?
- Methodological Answer :
- Analog Synthesis : Modify the ethylphenyl group (e.g., halogen substitution) or pyrrolidine ring (e.g., methylation) .
- In Vitro Assays : Test analogs for antimicrobial activity via MIC assays or enzyme inhibition (e.g., kinase targets) .
- Data Analysis :
| Analog | Substituent | MIC (µg/mL) |
|---|---|---|
| A | -Cl | 12.5 |
| B | -OCH₃ | 25.0 |
Q. How is computational modeling applied to predict binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., GABA receptors) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Key Metrics : Analyze hydrogen bonding, hydrophobic contacts, and binding free energy (ΔG).
Q. What are the stability challenges under physiological conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
